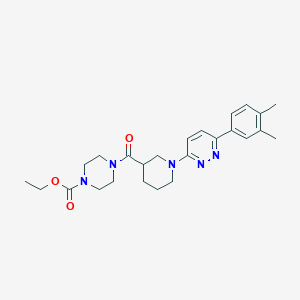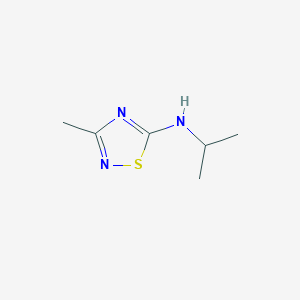![molecular formula C14H26N2O2 B2562454 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide CAS No. 2415533-82-1](/img/structure/B2562454.png)
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide, also known as CX-717, is a novel compound that has gained attention in the scientific community due to its potential as a cognitive enhancer. CX-717 belongs to the class of compounds called ampakines, which are known to modulate the activity of the AMPA receptors in the brain. The AMPA receptors are responsible for the fast excitatory neurotransmission in the brain, and modulating their activity can lead to improved cognitive function.
Mécanisme D'action
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide acts as a positive allosteric modulator of the AMPA receptors, which leads to an increase in their activity. This increased activity leads to enhanced synaptic plasticity, which is thought to underlie the cognitive-enhancing effects of 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide. By modulating the activity of the AMPA receptors, 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can improve learning and memory, attention, and focus.
Biochemical and Physiological Effects
In addition to its cognitive-enhancing effects, 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has also been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine in the brain, which is a neurotransmitter involved in learning and memory. 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has also been shown to increase the activity of the NMDA receptors, which are involved in long-term potentiation, a process that underlies learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide in lab experiments is its high purity and stability. This allows for accurate dosing and reliable results. 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has also been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one limitation of using 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels in the brain over an extended period.
Orientations Futures
There are several future directions for research on 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has been shown to improve cognitive function in animal models of these disorders, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more potent and selective ampakines, which could lead to even greater cognitive-enhancing effects. Finally, research on the long-term effects of 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide on brain function and health is needed to determine its safety and potential as a cognitive enhancer.
Méthodes De Synthèse
The synthesis of 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves several steps, starting with the reaction of 3-bromopyrrolidine with 4-hydroxytetrahydrofuran to form 1-(oxan-4-yl)pyrrolidin-3-ol. This intermediate is then reacted with 2,2-dimethylpropionyl chloride to form 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide. The synthesis of 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has been optimized to achieve high yields and purity, making it suitable for research purposes.
Applications De Recherche Scientifique
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has been extensively studied in animal models and has shown promising results as a cognitive enhancer. It has been shown to improve learning and memory in rodents, as well as enhance attention and focus. 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has also been studied in non-human primates, where it was found to improve performance on working memory tasks.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)13(17)15-11-4-7-16(10-11)12-5-8-18-9-6-12/h11-12H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDKINIXZOESPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methanol](/img/structure/B2562372.png)



![3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)

![5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2562381.png)
![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2562385.png)





